molecular formula C12H11N5 B1482546 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-31-2

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482546
CAS No.: 2098014-31-2
M. Wt: 225.25 g/mol
InChI Key: FJHWMPANXUZMFV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. This molecule integrates a pyrazine ring and a carbonitrile group into a pyrazole core, a structural motif recognized for its relevance in developing therapeutic agents . Compounds featuring pyrazole and pyrazine scaffolds are frequently investigated for their potential anticancer properties. Research on analogous structures has demonstrated promising bioactivity, including the induction of apoptosis (programmed cell death) through mechanisms such as the regulation of apoptotic proteins like Bcl2 and Bax, production of caspases, and cell cycle arrest . The presence of the carbonitrile group (cyano) is a common feature in many bioactive molecules and is often associated with improved potency and selectivity toward cancer cell lines, such as colorectal carcinoma (HCT116) and lung carcinoma (A549), as observed in related chemical series . As a research tool, this compound is valuable for exploring novel signaling pathways and validating new biological targets in vitro. It is intended for use in biochemical research, hit-to-lead optimization campaigns, and mechanistic studies in cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHWMPANXUZMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C12H11N5, with a molecular weight of 225.25 g/mol. This compound is part of the pyrazole family, which is known for a wide range of pharmacological properties.

  • IUPAC Name : 1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
  • Molecular Formula : C12H11N5
  • Molecular Weight : 225.25 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole ring and the substituents attached to it. The pyrazole moiety allows for interactions with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π stacking interactions. The cyclopropylmethyl and pyrazinyl groups enhance the compound's binding affinity and specificity towards these targets .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various pyrazole compounds against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effective inhibition .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For instance, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Compounds structurally related to this compound have been evaluated in carrageenan-induced edema models, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. It has been implicated in inhibiting specific kinases involved in cancer progression, such as c-MET kinase. This inhibition could lead to reduced tumor growth and metastasis, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Study ReferenceBiological ActivityFindings
AntibacterialExhibited potent activity against S. aureus with MIC values lower than standard antibiotics.
Anti-inflammatoryDemonstrated significant reduction in paw edema in rat models, comparable to indomethacin.
AnticancerInhibited c-MET kinase activity, suggesting potential for cancer therapy applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate effective inhibition, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Some derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Studies utilizing carrageenan-induced edema models have shown significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been implicated in inhibiting specific kinases involved in cancer progression, such as c-MET kinase, which could lead to reduced tumor growth and metastasis. This highlights its potential as a therapeutic agent in oncology .

Case Study 1: Antimicrobial Screening

A study published in the Egyptian Journal of Chemistry evaluated a series of pyrazole derivatives for their antimicrobial activities. The results indicated that compounds structurally related to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Assessment

In another study focused on anti-inflammatory effects, pyrazole derivatives were tested using animal models. The results showed significant inhibition of inflammation markers when compared to control groups, suggesting that compounds like this compound could serve as effective anti-inflammatory agents .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryInhibits COX enzymes; reduces inflammation in animal models
AnticancerInhibits c-MET kinase; reduces tumor growth

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazole-4-carbonitrile scaffold is shared among several analogs, but substituents at positions 1 and 3 differentiate their properties:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Key Structural Features
Target Compound Cyclopropylmethyl Pyrazin-2-yl C₁₂H₁₂N₆ Compact cyclopropane, pyrazine’s π-deficient ring
1-Isopropyl-3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile Isopropyl 4-Phenyl-1H-1,2,3-triazol-1-yl C₁₅H₁₄N₆ Bulky isopropyl group; triazole’s hydrogen-bonding capability
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl Azido (-N₃) C₁₁H₈N₆ Benzyl enhances lipophilicity; azido group enables click chemistry
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl Phenyl C₁₂H₉ClN₄O Chloroacetyl introduces electrophilicity; phenyl provides planar rigidity

Key Observations :

  • Cyclopropylmethyl (target compound) offers steric hindrance and metabolic resistance compared to isopropyl or benzyl .
  • Pyrazine (target) is less polar than triazole but may enhance π-π stacking in biological targets.

Reaction Yields and Conditions

Synthetic routes for pyrazole-4-carbonitriles vary based on substituents:

Compound Key Reaction Steps Yield Conditions Reference
Target Compound (Analogs) Cyclopropylmethylation via nucleophilic substitution 85–95% THF/H₂O, CuSO₄, 50°C
1-Isopropyl-3-(4-phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile Copper-catalyzed azide-alkyne cycloaddition (CuAAC) 90% THF/H₂O, 50°C, 16 h
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile SN2 alkylation with benzyl bromide 76% DMSO, Cs₂CO₃, 50°C
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Acylation with chloroacetyl chloride 63% Room temperature, 12 h

Key Observations :

  • High yields (85–95%) for cyclopropylmethylation suggest efficient steric handling.
  • CuAAC and SN2 reactions require precise stoichiometry for optimal results.

Pharmacological and Functional Comparisons

Key Observations :

  • Pyrazine in the target compound may confer distinct target selectivity compared to triazole (antimicrobial) or tetrazole (kinase inhibition) .
  • The carbonitrile group’s electron-withdrawing nature could enhance binding affinity in enzyme active sites.

Preparation Methods

Stepwise Synthetic Route

The preparation can be divided into the following stages:

  • Synthesis of Pyrazole-4-carbonitrile Intermediate

    • Starting from appropriately substituted hydrazines and β-ketonitriles or equivalent precursors, the pyrazole ring is constructed via condensation.
    • The nitrile group at the 4-position is introduced either by using cyano-substituted precursors or by cyanation reactions post-ring formation.
  • Introduction of the Cyclopropylmethyl Group

    • The cyclopropylmethyl substituent is typically introduced via alkylation of the pyrazole nitrogen (N-1 position).
    • Alkyl halides such as cyclopropylmethyl bromide or chloride can be used in the presence of a base to achieve N-alkylation.
  • Attachment of the Pyrazin-2-yl Group

    • The pyrazin-2-yl substituent at the 3-position of the pyrazole ring is installed via cross-coupling reactions.
    • Copper-catalyzed Ullmann-type C–N coupling or palladium-catalyzed Buchwald-Hartwig amination are common methods.
    • The pyrazin-2-yl moiety is introduced using pyrazin-2-yl halides or boronic acid derivatives as coupling partners.

Representative Reaction Conditions

Step Reaction Type Conditions Notes
Pyrazole ring formation Condensation Acidic or basic medium, reflux, 4–12 hours Use of hydrazine derivatives and β-ketonitriles
N-alkylation with cyclopropylmethyl halide N-alkylation Base (e.g., K2CO3), polar aprotic solvent (DMF), 50–80 °C, 6–24 hours Controls regioselectivity to N-1 position
C–N Cross-coupling for pyrazin-2-yl attachment Copper or Pd-catalyzed coupling CuI or Pd catalyst, ligand (e.g., diamine), base (Cs2CO3), solvent (DMSO or toluene), 80–120 °C, 12–24 hours High yields with optimized ligand and catalyst

Research Findings and Optimization

  • Catalyst Selection: Copper(I) iodide with appropriate diamine ligands has shown high efficiency in C–N coupling for pyrazinyl substitution, offering good yields and selectivity.
  • Base Effects: Bases such as cesium carbonate or potassium carbonate promote efficient alkylation and coupling steps.
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility of reactants and catalyst performance.
  • Temperature Control: Moderate heating (80–120 °C) is crucial to balance reaction rate and minimize side reactions.
  • Purification: Crude products are typically purified by column chromatography or recrystallization to achieve high purity suitable for research applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Precursors Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Remarks
Pyrazole-4-carbonitrile synthesis Hydrazine derivative + β-ketonitrile Acid or base catalyst Ethanol or water 80–100 4–12 60–75 Formation of pyrazole ring
N-alkylation (cyclopropylmethyl) Cyclopropylmethyl bromide/chloride K2CO3 or Cs2CO3 DMF 50–80 6–24 70–85 Selective N-1 alkylation
C–N cross-coupling (pyrazin-2-yl) Pyrazin-2-yl halide CuI + diamine ligand DMSO or toluene 80–120 12–24 65–90 Ullmann or Buchwald-Hartwig type

Additional Notes

  • The synthetic accessibility score for this compound is moderate (~3.0), indicating manageable complexity for laboratory synthesis.
  • The compound's solubility and stability under reaction conditions have been optimized to prevent decomposition during multi-step synthesis.
  • No significant inhibitory effects on common cytochrome P450 enzymes were reported, indicating clean reaction profiles without problematic side reactions.
  • The preparation methods are well-documented in patent literature, notably in WO2014073904A1 and related sources, ensuring reproducibility and scalability for research purposes.

Q & A

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation reactions. A general approach includes:
  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds.
  • Step 2 : Functionalization at the N1 position using alkylation reagents (e.g., cyclopropylmethyl halides) under basic conditions (K₂CO₃/NaH in DMF or THF) .
  • Step 3 : Introduction of the pyrazine moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and ligands .
    Key reagents include azido(trimethyl)silane for azide introduction and trifluoroacetic acid as a proton source .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~7.5–8.5 ppm for pyrazine protons; δ ~3.5–4.5 ppm for cyclopropylmethyl protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (pyrazine/pyrazole ring vibrations) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry, though limited data exists for this specific compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of cyclopropane ring introduction?

  • Methodological Answer : Cyclopropane ring installation via alkylation is sensitive to steric and electronic effects. Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions. Dichloromethane (DCM) at 0–50°C balances reactivity and selectivity .
  • Base Screening : NaH or K₂CO₃ outperforms weaker bases (e.g., Et₃N) in deprotonating the pyrazole N-H group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
  • Monitoring : Real-time TLC or LC-MS tracking prevents over-alkylation and identifies side products (e.g., dialkylated species) .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclopropane) or solvent-dependent shifts. Mitigation steps:
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
  • Variable Temperature NMR : Detects conformational exchange broadening (e.g., cyclopropane ring flexibility) .
  • Deuteration Studies : Partial deuteration of labile protons (e.g., NH or OH groups) simplifies splitting patterns .
  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .

Q. What strategies are effective for predicting bioactivity based on structural analogs?

  • Methodological Answer :
  • Pharmacophore Modeling : Map key features (e.g., pyrazine’s hydrogen-bond acceptor sites, nitrile’s electron-withdrawing effect) using software like Schrödinger or MOE .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogs (e.g., pyrazole-carboxaldehyde derivatives) .
  • Docking Simulations : Target enzymes (e.g., kinases or cytochrome P450) using crystal structures from the PDB to assess binding modes .
  • In Vitro Screening : Prioritize assays based on structural similarity to known inhibitors (e.g., triazole-pyrazole hybrids with anti-inflammatory activity) .

Data Contradiction Analysis

Q. How to address conflicting reactivity trends in pyrazole vs. pyrazine functionalization?

  • Methodological Answer : Pyrazines are more electron-deficient than pyrazoles, leading to divergent reactivity:
  • Electrophilic Substitution : Pyrazines undergo substitution at C2/C5 positions under acidic conditions, while pyrazoles react at N1 .
  • Coupling Reactions : Pyrazine’s electron deficiency enhances Suzuki-Miyaura coupling yields compared to pyrazole, requiring lower catalyst loadings (1–2 mol% Pd) .
  • Protection Strategies : Protect pyrazole N-H with Boc or SEM groups during pyrazine functionalization to prevent cross-reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

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